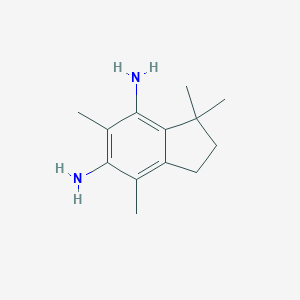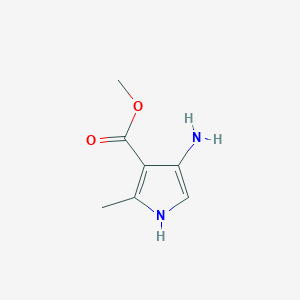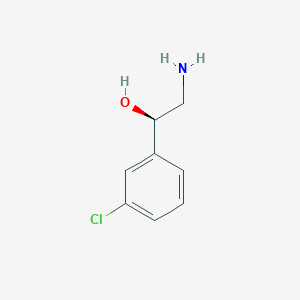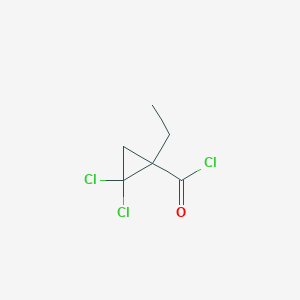
2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride (DEEC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEEC is a colorless liquid that is used as a reagent in organic synthesis.
Wirkmechanismus
2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride acts as a carbonylating agent in organic synthesis. It reacts with various nucleophiles such as amines, alcohols, and thiols to form carbamates, esters, and thioesters, respectively. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride. However, it has been reported that 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride can cause skin irritation and respiratory tract irritation upon exposure.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride is a versatile reagent that can be used in various organic synthesis reactions. It is relatively easy to handle and store. However, 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride is a highly reactive compound and requires careful handling. It is also toxic and can cause skin and respiratory tract irritation upon exposure.
Zukünftige Richtungen
There are several future directions for 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride research. One area of interest is the development of new synthetic methods using 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride as a reagent. 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride can also be used as a starting material for the synthesis of new compounds with potential applications in various fields such as medicine and agriculture. Additionally, more research is needed to understand the biochemical and physiological effects of 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride and to develop safer handling procedures for this compound.
In conclusion, 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride is a versatile reagent that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using a simple method and has been used in the synthesis of various compounds. However, 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride is a highly reactive and toxic compound that requires careful handling. Further research is needed to explore the potential applications of 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride and to develop safer handling procedures for this compound.
Synthesemethoden
2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride can be synthesized by reacting 1,1-Dichloro-1-ethylethene with cyclopropanecarbonyl chloride in the presence of a catalyst such as aluminum chloride. The reaction yields 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride as a colorless liquid with a boiling point of 92-94°C.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride has been widely used in scientific research as a reagent for organic synthesis. It has been used in the synthesis of various compounds such as amino acids, peptides, and steroids. 2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride is also used as a reagent for the preparation of chiral compounds.
Eigenschaften
CAS-Nummer |
113941-77-8 |
|---|---|
Produktname |
2,2-Dichloro-1-ethylcyclopropane-1-carbonyl chloride |
Molekularformel |
C6H7Cl3O |
Molekulargewicht |
201.5 g/mol |
IUPAC-Name |
2,2-dichloro-1-ethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C6H7Cl3O/c1-2-5(4(7)10)3-6(5,8)9/h2-3H2,1H3 |
InChI-Schlüssel |
NSINGSLSVZPNKM-UHFFFAOYSA-N |
SMILES |
CCC1(CC1(Cl)Cl)C(=O)Cl |
Kanonische SMILES |
CCC1(CC1(Cl)Cl)C(=O)Cl |
Synonyme |
Cyclopropanecarbonyl chloride, 2,2-dichloro-1-ethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



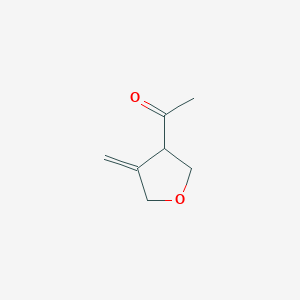
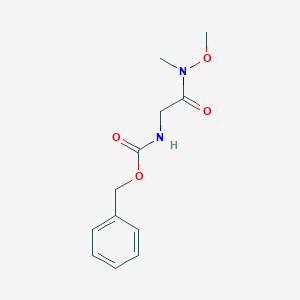
![1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene](/img/structure/B37879.png)
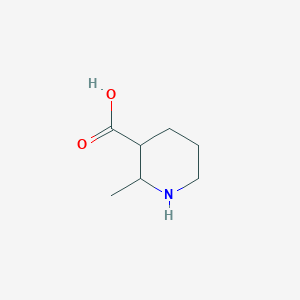
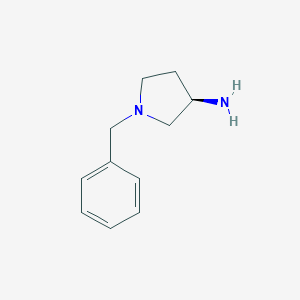
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B37882.png)
![3-fluoro-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide](/img/structure/B37884.png)


